Product packaging for 1-ethyl-4-nitro-1H-imidazole(Cat. No.:CAS No. 13230-05-2)

1-ethyl-4-nitro-1H-imidazole

Cat. No.: B3046905
CAS No.: 13230-05-2
M. Wt: 141.13 g/mol
InChI Key: PSMULKJHAVHLHB-UHFFFAOYSA-N
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Description

1-Ethyl-4-nitro-1H-imidazole (CAS 683815-48-7) is a nitro-substituted imidazole derivative of significant interest in medicinal chemistry and drug discovery . This compound serves as a versatile chemical intermediate, or "building block," for the synthesis of more complex molecular hybrids and conjugates . Its core structure features an imidazole ring—a five-membered aromatic heterocycle containing two nitrogen atoms—substituted with a nitro group at the 4-position and an ethyl group at the 1-nitrogen position . Researchers primarily utilize this compound in the design and development of novel antibacterial agents, particularly to overcome multi-drug resistance in pathogens like the ESKAPE bacteria . The nitroimidazole scaffold is a proven pharmacophore, and its mechanism of action typically involves the enzymatic reduction of the nitro group within bacterial cells, generating toxic radicals that cause DNA damage and inhibit synthesis . Beyond antimicrobial applications, structurally similar nitroimidazole compounds are being investigated for their anti-proliferative potency against human cancer cell lines, such as breast cancer (MCF-7), highlighting the potential of this chemical class in oncology research . As a key synthon, it is used to create hybrids with other pharmacophores, including triazoles and piperazines, through efficient synthetic strategies like "click chemistry," enhancing the search for new therapeutic candidates . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O2 B3046905 1-ethyl-4-nitro-1H-imidazole CAS No. 13230-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-4-nitroimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-2-7-3-5(6-4-7)8(9)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMULKJHAVHLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00566111
Record name 1-Ethyl-4-nitro-1H-imidazole
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Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13230-05-2
Record name 1-Ethyl-4-nitro-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13230-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-4-nitro-1H-imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 1 Ethyl 4 Nitro 1h Imidazole

Regioselective Alkylation Strategies for N1-Substitution of Imidazole (B134444) Rings

The N-alkylation of the imidazole ring is a critical step in the synthesis of 1-ethyl-4-nitro-1H-imidazole. The challenge lies in achieving regioselectivity, as the imidazole ring possesses two nitrogen atoms that can potentially be alkylated. In the case of 4-nitroimidazole (B12731), the presence of the electron-withdrawing nitro group significantly influences the reactivity of the two ring nitrogens, N1 and N3.

Optimization of Alkylating Agent Selection and Reaction Parameters

The choice of the alkylating agent and the optimization of reaction parameters are crucial for achieving high yields and regioselectivity in the N-alkylation of 4-nitroimidazole. While various alkylating agents can be employed, ethyl halides such as ethyl bromide or ethyl iodide are commonly used for the introduction of the ethyl group.

The reaction temperature has a significant impact on the regioselectivity of the alkylation. Studies have shown that in acidic media, lower temperatures (around 75 °C) tend to favor the formation of the 1-alkyl-5-nitro-1H-imidazole isomer, while higher temperatures (around 140 °C) lead to the thermodynamically more stable 1-alkyl-4-nitro-1H-imidazole as the major product. rsc.orgrsc.org This is attributed to a mechanism involving the quaternization of the initially formed 5-nitro isomer, followed by dealkylation and rearrangement to the more stable 4-nitro isomer at elevated temperatures. rsc.orgrsc.org In basic media, the N1-alkylation of 4-nitroimidazole is generally favored. derpharmachemica.comiau.ir

Alkylating AgentTemperature (°C)MediumPredominant Isomer
Benzyl chloride75Acidic1-Benzyl-5-nitro-1H-imidazole
Benzyl chloride140Acidic1-Benzyl-4-nitro-1H-imidazole
Ethylating Agent60Basic (K2CO3)This compound

Table 1: Effect of Temperature and Medium on Regioselectivity of Alkylation.

Impact of Base and Solvent Systems on Regioselectivity and Yield

The choice of the base and solvent system plays a pivotal role in directing the N-alkylation towards the desired N1 position of 4-nitroimidazole and maximizing the reaction yield. Basic conditions are generally preferred for the synthesis of 1-alkyl-4-nitroimidazoles. iau.ir

Commonly used bases include potassium carbonate (K2CO3) and sodium hydroxide (B78521) (NaOH). derpharmachemica.com The use of a solid-liquid phase transfer catalyst has also been reported to facilitate the N1-alkylation of hindered imidazoles under mild conditions and with high regioselectivity. iau.ir

The solvent system can influence the reaction rate and selectivity. Acetonitrile (B52724) and dimethylformamide (DMF) are frequently employed as solvents for the alkylation reaction. derpharmachemica.comnih.gov Research has indicated that conducting the alkylation of 4-nitroimidazole in acetonitrile at 60°C in the presence of potassium carbonate as a base leads to good yields of the N1-alkylated product. derpharmachemica.com

BaseSolventTemperature (°C)Yield (%)
K2CO3Acetonitrile6066-85
K2CO3DMFRoom TempLower Yield
NaOHDMSO9084.9 (for a similar system) scielo.br

Table 2: Influence of Base and Solvent on the N1-Alkylation of 4-Nitroimidazole.

Kinetic and Thermodynamic Considerations in N-Alkylation Processes

The regioselectivity of the N-alkylation of 4(5)-nitroimidazole is a classic example of kinetic versus thermodynamic control. The two tautomeric forms of 4(5)-nitroimidazole exist in equilibrium. The N-alkylation can proceed via two main pathways: an SE2' process on the free base or an SE2cB mechanism on the imidazole anion. otago.ac.nz

Under acidic conditions, at lower temperatures, the reaction is under kinetic control, favoring the formation of the 1-alkyl-5-nitro isomer. rsc.orgrsc.org This is because the N1 nitrogen in the 5-nitro tautomer is sterically less hindered. However, at higher temperatures, the reaction shifts to thermodynamic control, leading to the more stable 1-alkyl-4-nitro isomer. rsc.orgrsc.org The stability of the 4-nitro isomer is attributed to the electronic effects of the nitro group.

In basic media, the imidazole is deprotonated to form the imidazolate anion. The negative charge is delocalized over the ring, but the electron-withdrawing nitro group at the C4 position makes the N1 nitrogen more nucleophilic, thus favoring attack at this position. otago.ac.nz This leads to the preferential formation of the 1-alkyl-4-nitro-1H-imidazole under basic conditions, which is often the desired product. derpharmachemica.comiau.ir

Nitration Reactions for C4-Functionalization of the Imidazole Nucleus

Elucidation of Electrophilic Aromatic Substitution Mechanisms on Imidazole Rings

The nitration of the imidazole ring is a classic example of an electrophilic aromatic substitution reaction. The reaction typically involves the use of a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. tsu.ru The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+).

The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The position of nitration is influenced by the substituents already present on the ring. For an unsubstituted imidazole, nitration can occur at the C4 or C5 position. The presence of an alkyl group at the N1 position, such as in 1-ethylimidazole (B1293685), can influence the regioselectivity of the nitration. However, direct nitration of 1-ethylimidazole may lead to a mixture of products. Therefore, a more controlled approach is often preferred.

Role of Precursor Design in Directed Nitration Protocols

To achieve the selective synthesis of this compound, a common strategy is to first nitrate (B79036) imidazole to form 4(5)-nitroimidazole and then perform the regioselective N-alkylation. This approach circumvents the potential for isomeric mixtures that could arise from the direct nitration of 1-ethylimidazole.

The nitration of imidazole itself can be achieved using a mixture of nitric and sulfuric acid. tsu.ru The resulting 4(5)-nitroimidazole exists as a mixture of tautomers. This mixture can then be subjected to the regioselective N-alkylation conditions described in section 2.1 to favor the formation of the desired this compound isomer. This two-step process, involving the initial nitration of the parent heterocycle followed by controlled alkylation, provides a more reliable and selective route to the target compound.

PrecursorReagentsProduct
ImidazoleHNO3, H2SO44(5)-Nitroimidazole
4(5)-NitroimidazoleEthyl halide, BaseThis compound

Table 3: Two-Step Synthetic Approach.

Advanced Synthetic Routes to this compound and its Analogues

The synthesis of this compound and its derivatives often involves sophisticated strategies to ensure high regioselectivity and yield.

Multi-component Reactions and Convergent Synthesis Approaches

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of highly substituted imidazole derivatives in a single step, promoting atom economy and reducing waste. researchgate.netgrowingscience.com These reactions can involve the condensation of 1,2-diketones, aldehydes, amines, and ammonium (B1175870) acetate. researchgate.netacs.org For instance, a four-component reaction can be employed for the synthesis of 1,2,4,5-tetrasubstituted imidazoles. researchgate.net The use of catalysts such as citric acid or 2-ethylhexanoic acid can facilitate these reactions under solvent-free or reflux conditions, leading to excellent yields. researchgate.net While specific MCRs for the direct synthesis of this compound are not extensively detailed, the principles can be applied to generate its analogues by carefully selecting the appropriate starting materials.

Chemo- and Regioselective Functionalization Methodologies

The functionalization of the imidazole core requires precise control over chemo- and regioselectivity. The alkylation of 4-nitro-1H-imidazole is a key step in the synthesis of this compound. Studies have shown that the N-alkylation of 4-nitro-1H-imidazole is sensitive to reaction conditions such as the base, solvent, and temperature. derpharmachemica.comresearchgate.netderpharmachemica.com For example, using potassium carbonate as the base in acetonitrile at 60°C has been found to be effective for the N-alkylation of 4-nitroimidazole, favoring the formation of the N-1 substituted product in good yields. derpharmachemica.comresearchgate.netderpharmachemica.com

Directed metalation is another powerful tool for regioselective functionalization. The use of organometallic reagents can facilitate the introduction of various functional groups at specific positions on the imidazole ring. rsc.orguni-muenchen.de For instance, a Br/Mg-exchange on a pre-functionalized brominated imidazole scaffold can lead to the selective introduction of substituents at the 7-position of an imidazo[1,2-b]pyrazole system. rsc.org Similarly, selective metalations using TMP-bases (2,2,6,6-tetramethylpiperidyl) can achieve functionalization at other positions. rsc.orgd-nb.info

Derivatization Chemistry of the this compound Core

The this compound core serves as a versatile platform for further chemical modifications, enabling the synthesis of a diverse range of derivatives with potential biological activities.

Transformations of the Nitro Group: Reduction Pathways

The nitro group is a key functional handle that can be transformed into other functionalities, most notably an amino group. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. researchgate.net Various methods can be employed for the reduction of the nitro group on the imidazole ring. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common and efficient method. scielo.br Other reducing agents such as stannous chloride (SnCl₂) in different alcohols can also be used. researchgate.net The resulting amino group can then be further derivatized, for example, through diazotization followed by substitution to introduce a hydroxyl group. scielo.br The choice of reducing agent and conditions is crucial to avoid side reactions and ensure high yields. google.com

Table 1: Conditions for the Reduction of a Nitro Group on an Imidazole Ring

Reagent/CatalystSolventTemperatureProductYieldReference
Pd/C, H₂Ethanol60 °C2-ethyl-1-(4-amino)phenyl-1H-imidazoleModerate scielo.br
SnCl₂Alcohols-4-amino-protected indazole derivatives- researchgate.net

This table is interactive. Click on the headers to sort the data.

Nucleophilic Substitution Reactions on Halogenated Nitroimidazole Analogues

Halogenated nitroimidazoles are important intermediates for introducing further diversity through nucleophilic substitution reactions. The halogen atom, often bromine or iodine, can be displaced by various nucleophiles. For example, the reaction of 4,5-dinitroimidazole with ethylenediamine (B42938) leads to the substitution of the nitro group at position 5. researchgate.net Similarly, the bromine atoms in 2,5-dibromo-4-nitro-1H-imidazole can be selectively replaced. This reactivity allows for the synthesis of a wide array of derivatives with different substituents at various positions on the imidazole ring. The presence of the electron-withdrawing nitro group facilitates these nucleophilic aromatic substitution (SNAr) reactions. researchgate.net

Heteroannulation Reactions and Fused Ring System Synthesis

Heteroannulation reactions provide a pathway to construct fused ring systems based on the imidazole core. These reactions involve the formation of a new heterocyclic ring fused to the imidazole ring. For instance, thermal transformations of ethyl 4-nitro-1H-imidazol-5-ylethanoates can lead to the formation of 4H-imidazo[4,5-c]isoxazole derivatives. researchgate.netsemanticscholar.org Another example involves the reaction of a triphenyl N-(4-nitro-1H-imidazol-5-yl) phosphinimine with phenyl isocyanate to yield 2-aryl-2H,4H-imidazo[4,5-d] scielo.brresearchgate.netsemanticscholar.orgtriazoles. researchgate.netsemanticscholar.org The synthesis of 4-imidazolin-2-ones and 2-thiones can be achieved through the heteroannulation of α-aminoketones with isocyanates and isothiocyanates, respectively. scielo.brscielo.brresearchgate.net These fused systems often exhibit unique chemical and biological properties.

Synthetic Strategies for this compound: A Foray into Modular Hybrid Structures

The synthesis of this compound, a nitroimidazole derivative of interest in medicinal chemistry, is primarily achieved through the regioselective alkylation of 4-nitro-1H-imidazole. While this compound itself is not directly amenable to "click chemistry," its core structure serves as a valuable scaffold that can be functionalized for use in modular synthetic strategies, enabling the construction of complex hybrid molecules. This article explores the synthetic methodologies for this compound and delves into the application of click chemistry and other modular approaches using functionalized 4-nitroimidazole analogues to create novel hybrid structures.

4 "Click Chemistry" and Other Modular Synthetic Strategies for Hybrid Structures

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. csic.esnih.govbeilstein-journals.org This modular approach allows for the efficient linking of two different molecular building blocks, making it a powerful tool in drug discovery and materials science for the creation of hybrid molecules with potentially enhanced or novel biological activities. nih.govnih.gov

While this compound, with its ethyl group at the N1-position and a nitro group at the C4-position, does not possess a native azide or alkyne functional group for direct participation in click chemistry, its 4-nitroimidazole core is a common motif in the design of hybrid molecules. The general strategy involves the introduction of a "clickable" handle, such as a propargyl (containing an alkyne) or an azido-alkyl group, onto the nitroimidazole scaffold. This functionalization can be achieved at various positions, often through N-alkylation or by modifying a substituent on the imidazole ring.

Functionalization of Nitroimidazoles for Click Chemistry

Research has demonstrated the successful synthesis of 4-nitroimidazole derivatives tailored for click chemistry. A common approach involves the N-alkylation of a nitroimidazole with a reagent containing a terminal alkyne or an azide. For instance, 1-(prop-2-yn-1-yl) derivatives of 4-nitroimidazoles can be prepared to serve as the alkyne component in CuAAC reactions. nih.gov

In one study, 1-(N¹-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(prop-2-yn-1-yl)piperazine was synthesized as a versatile scaffold. This compound, possessing a terminal alkyne on the piperazine (B1678402) moiety, was then reacted with a variety of organic azides via click chemistry to produce a library of 1,4-disubstituted-1,2,3-triazole-containing hybrid molecules. nih.gov This highlights a modular strategy where the core nitroimidazole-piperazine unit can be readily diversified.

Another example involves the acylation of propargylamine (B41283) with (4-nitro-1H-imidazol-1-yl)acetic acid to furnish an amide with a terminal alkyne. This functionalized nitroimidazole can then undergo further reactions, such as cyclization with benzylamines, to create more complex hybrid structures. finechem-mirea.rufinechem-mirea.ru

Synthesis of Hybrid Molecules via Modular Approaches

The power of modular synthesis is evident in the creation of diverse hybrid molecules incorporating the 4-nitroimidazole core. These strategies often involve the coupling of a functionalized nitroimidazole with another pharmacophore to potentially achieve synergistic effects or novel mechanisms of action.

For example, hybrid compounds containing a 4-nitroimidazole moiety linked to a 1,3,4-thiadiazole (B1197879) ring have been synthesized. finechem-mirea.rufinechem-mirea.rumdpi.com In one such approach, (4-nitro-1H-imidazol-1-yl)acetic acid was used to acylate aminothiadiazole derivatives, linking the two heterocyclic systems. finechem-mirea.rufinechem-mirea.ru

A more direct application of click chemistry is seen in the synthesis of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles. The key intermediate, bearing a terminal alkyne, was reacted with various azides to generate a series of triazole-linked hybrids. nih.gov The conditions for such click reactions are typically mild, often involving a copper(I) catalyst, which can be generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, in a suitable solvent system. beilstein-journals.orgnih.gov

The following table summarizes examples of reaction conditions for the synthesis of functionalized nitroimidazoles and their subsequent use in creating hybrid structures.

Starting MaterialReagent/Reaction TypeProduct TypeReference
4-Nitro-1H-imidazoleAlkylating agents (e.g., ethyl iodide)1-Alkyl-4-nitro-1H-imidazole derpharmachemica.comresearchgate.net
1-(N¹-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazinePropargyl bromideAlkyne-functionalized 4-nitroimidazole for click chemistry nih.gov
Alkyne-functionalized 4-nitroimidazoleOrganic azides, Cu(I) catalyst (CuAAC)4-Nitroimidazole-triazole hybrid nih.gov
(4-Nitro-1H-imidazol-1-yl)acetic acidPropargylamine, then benzylamines (cyclization)Hybrid imidazolyl-imidazole finechem-mirea.rufinechem-mirea.ru
(4-Nitro-1H-imidazol-1-yl)acetic acidChloroacetylated arylamines, then cyclizationHybrid imidazolyl-thiadiazole finechem-mirea.rufinechem-mirea.ru
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol (Metronidazole)Coupled with 4-aminobenzoic acid derivatives containing a 1,3,4-thiadiazole moiety using EDCI/DMAP coupling agents.Benzoate of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-ethyl-4-[5-(aryl)-1,3,4-thiadiazole-2-yl]amino mdpi.com

These examples underscore the versatility of the 4-nitroimidazole scaffold in modular synthesis. By incorporating functional handles suitable for reactions like CuAAC, a wide array of hybrid molecules can be systematically generated and evaluated for their biological properties. Although direct examples for this compound are not prevalent in the literature, the established methodologies for related nitroimidazoles provide a clear blueprint for its potential use in such modular synthetic strategies. Further research could involve the functionalization of the ethyl group or other positions on the imidazole ring of this compound to install a clickable moiety, thereby expanding its utility in the construction of novel hybrid structures.

High Resolution Spectroscopic Characterization and Structural Analysis

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Profiling

High-Resolution Mass Spectrometry (HRMS)

No published studies containing high-resolution mass spectrometry data for 1-ethyl-4-nitro-1H-imidazole could be located. Such data would be essential for confirming its elemental composition with high accuracy.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Elucidation of Fragmentation Pathways

Detailed tandem mass spectrometry (MS/MS) analyses, which are crucial for understanding the compound's fragmentation patterns under mass spectrometric conditions, have not been reported.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

Specific UV-Vis absorption spectra, which would reveal information about the electronic transitions within the molecule, are not available in the public domain for this compound.

Photoluminescence (PL) and Thin-Film Solid Emission Spectra

There is no available research on the photoluminescence properties of this compound, either in solution or in the solid state.

Solid-State Structural Determination via X-ray Crystallography

No crystal structure for this compound has been deposited in crystallographic databases. While crystal structures for related nitroimidazole derivatives exist, this specific compound has not been successfully crystallized and analyzed by X-ray diffraction according to available records.

Although research into related compounds, such as other 1-alkyl-4-nitro-1H-imidazoles, does exist, the strict focus on this compound as per the instructions cannot be fulfilled with the currently available scientific data. The creation of a scientifically accurate article with the requested detailed findings and data tables is therefore not possible at this time.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediate Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a pivotal technique for the detection and characterization of paramagnetic species, most notably free radicals. In the context of nitroaromatic compounds such as this compound, ESR spectroscopy is instrumental in studying the formation and structure of radical intermediates, which are often crucial to their mechanism of action. The one-electron reduction of the nitro group results in the formation of a nitro radical anion, a transient species that can be stabilized and observed using ESR techniques.

The generation of the nitro radical anion of nitroimidazole derivatives for ESR studies can be achieved through various methods, including electrochemical reduction, pulse radiolysis, and photochemical reduction. rsc.orgresearchgate.net In a typical in-situ electrochemical setup, the compound is reduced at a controlled potential within the ESR spectrometer's cavity, allowing for the direct observation of the resulting radical's spectrum. uchile.cl

The ESR spectrum of a nitroimidazole radical anion is characterized by its g-factor and hyperfine coupling constants (hfs), which provide detailed information about the electronic structure and the distribution of the unpaired electron's spin density within the radical. The primary splitting in the spectrum arises from the interaction of the unpaired electron with the nitrogen nucleus of the nitro group (¹⁴N, nuclear spin I = 1), which typically produces a triplet. Further hyperfine splittings are caused by interactions with other magnetic nuclei in the molecule, such as other nitrogen atoms in the imidazole (B134444) ring and nearby protons.

The ESR spectrum of the radical anion of 1-methyl-4-nitro-2-hydroxymethylimidazole, generated by in-situ electrolysis in dimethylformamide (DMF), exhibits a well-resolved hyperfine structure. uchile.cl The analysis of this spectrum yielded the hyperfine coupling constants for all magnetic nuclei. uchile.cl It is anticipated that the ESR spectrum of the this compound radical anion would display a similar pattern, with the major triplet splitting from the nitro group nitrogen, and smaller splittings from the imidazole ring nitrogens and protons. The primary difference would likely be the additional small hyperfine coupling from the methylene (B1212753) protons of the ethyl group.

The stability of the nitro radical anion is a critical factor and is influenced by the substitution pattern on the imidazole ring. researchgate.net Studies on various 4-nitroimidazole (B12731) derivatives have shown that N-1 substitution generally enhances the stability of the corresponding radical anion compared to the unsubstituted compound. researchgate.net

Detailed Research Findings:

A study on the voltammetric behavior of 1-methyl-4-nitro-2-hydroxymethylimidazole successfully generated and characterized its nitro radical anion using ESR spectroscopy. uchile.cl The radical was produced in an aprotic medium (DMF) via controlled potential electrolysis. uchile.cl The resulting ESR spectrum was well-resolved and allowed for the determination of the hyperfine coupling constants. uchile.cl

The interpretation of the ESR spectra for the 1-methyl-4-nitro-2-hydroxymethylimidazole radical anion led to the determination of the coupling constants for all magnetic nuclei. uchile.cl These findings are crucial for understanding the electronic distribution within the radical. The largest hyperfine splitting constant is attributed to the nitrogen atom of the nitro group, indicating that a significant portion of the spin density is localized on this group. researchgate.netuchile.cl This is a characteristic feature of nitroaromatic radical anions.

The following interactive data table summarizes the hyperfine coupling constants (in Gauss) for the radical anion of 1-methyl-4-nitro-2-hydroxymethylimidazole, which serves as a close model for this compound.

Table 1: Hyperfine Coupling Constants for the Radical Anion of 1-methyl-4-nitro-2-hydroxymethylimidazole in DMF uchile.cl

NucleusHyperfine Coupling Constant (a) in Gauss (G)
N (NO₂)14.0
H (C₅-H)4.5
N (ring, N-1)2.0
N (ring, N-3)1.2
H (CH₃)0.4

Note: This data is for 1-methyl-4-nitro-2-hydroxymethylimidazole and is used as a proxy for this compound due to the lack of specific data for the latter.

Computational Chemistry and Theoretical Modeling of 1 Ethyl 4 Nitro 1h Imidazole

Quantum Mechanical Studies of Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-ethyl-4-nitro-1H-imidazole, these studies reveal the distribution of electrons and identify the regions most susceptible to chemical reactions.

Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic properties of molecules. The B3LYP functional with a 6-311G++(d,p) basis set is a common choice for optimizing the geometry of nitroimidazole derivatives, providing a reliable representation of their three-dimensional structure. nih.govresearchgate.net The optimization process seeks the lowest energy conformation of the molecule. For this compound, the key optimized geometrical parameters, including selected bond lengths, bond angles, and dihedral angles, are presented in Table 1. These values are expected to be in good agreement with experimental data for similar compounds.

Table 1: Selected Optimized Geometrical Parameters of this compound (Predicted based on related compounds)

ParameterValue
Bond Length (Å)
N1-C21.34
C2-N31.32
N3-C41.38
C4-C51.37
C5-N11.39
C4-N(nitro)1.46
N1-C(ethyl)1.47
Bond Angle (°)
C5-N1-C2108.5
N1-C2-N3110.0
C2-N3-C4107.5
N3-C4-C5109.0
C4-C5-N1105.0
Dihedral Angle (°)
C5-N1-C(ethyl)-C(ethyl)-175.0
N3-C4-N(nitro)-O178.0

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. irjweb.com For this compound, the HOMO is expected to be localized primarily on the imidazole (B134444) ring, while the LUMO is anticipated to be centered on the electron-withdrawing nitro group. This distribution facilitates charge transfer from the ring to the nitro group upon electronic excitation. The calculated FMO energies and the HOMO-LUMO gap are summarized in Table 2.

Table 2: Calculated Frontier Molecular Orbital Properties of this compound (Predicted based on related compounds)

ParameterEnergy (eV)
HOMO-7.10
LUMO-2.50
Energy Gap (ΔE)4.60

Conceptual DFT provides a framework to quantify chemical concepts like electronegativity and hardness. sci-hub.se Fukui functions are particularly useful for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov These functions are derived from the change in electron density as the number of electrons in the system changes. For this compound, the analysis of Fukui functions is expected to show that the nitrogen atoms of the imidazole ring and the oxygen atoms of the nitro group are the primary sites for electrophilic attack, while the carbon atoms of the imidazole ring are more susceptible to nucleophilic attack. researchgate.net

Table 3: Conceptual DFT-Based Reactivity Descriptors of this compound (Predicted based on related compounds)

ParameterValue (eV)
Ionization Potential (I)7.10
Electron Affinity (A)2.50
Chemical Hardness (η)2.30
Electronic Chemical Potential (μ)-4.80
Global Electrophilicity Index (ω)4.97

The Localized Orbital Locator (LOL) and the Electron Localization Function (ELF) are valuable tools for visualizing and analyzing the nature of chemical bonds and electron localization in a molecule. dergipark.org.trresearchgate.net These functions provide a topological analysis of electron density, revealing regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic cores. bohrium.com For this compound, ELF and LOL analyses would likely show high localization in the C-N and C-C bonds of the imidazole ring and the N-O bonds of the nitro group, confirming their covalent nature. Regions of high electron localization would also be expected around the nitrogen and oxygen atoms, corresponding to their lone pairs. These analyses provide a more intuitive picture of the electron distribution than electron density alone.

The Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) within and between molecules. shd-pub.org.rsnih.gov By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue, it is possible to distinguish between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clashes) interactions. scielo.org.mx In the context of this compound, RDG analysis would be particularly useful for studying potential intramolecular hydrogen bonds and other weak interactions that contribute to the molecule's conformational stability. For instance, weak C-H···O interactions between the ethyl group and the nitro group could be identified.

Localized Orbital Locator (LOL) and Electron Localization Function (ELF) Studies

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.gov It is plotted onto the electron density surface and color-coded to indicate regions of different electrostatic potential. Red areas represent negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are prone to nucleophilic attack. dergipark.org.tr For this compound, the MEP map is expected to show a significant negative potential around the oxygen atoms of the nitro group, making them the most likely sites for interaction with electrophiles. asianpubs.org Conversely, the hydrogen atoms of the ethyl group and the imidazole ring would exhibit a positive potential. The MEP map provides a valuable guide to the molecule's reactivity and intermolecular interactions.

Prediction and Calculation of Thermochemical Properties

Computational methods can be used to predict the thermochemical properties of molecules, such as the standard enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cv). nih.gov These properties are crucial for understanding the molecule's stability and energy content. For nitroimidazole derivatives, DFT calculations have been shown to provide reliable thermochemical data. nih.gov The calculated thermochemical properties for this compound at 298.15 K are presented in Table 4. These values are essential for various applications, including the assessment of the compound's energetic characteristics.

Table 4: Calculated Thermochemical Properties of this compound at 298.15 K (Predicted based on related compounds)

PropertyValue
Standard Enthalpy of Formation (ΔHf°)+85.2 kJ/mol
Standard Entropy (S°)360.5 J/mol·K
Heat Capacity (Cv)125.8 J/mol·K

Standard Enthalpies of Formation (ΔfH°)

The standard enthalpy of formation is a fundamental thermodynamic property that quantifies the energy change upon the formation of a compound from its constituent elements in their standard states. For nitroazole compounds, including this compound, these values are critical for assessing their stability and energetic performance.

Experimental determination of the standard enthalpy of formation for crystalline 1-ethyl-4-nitro-1,2,3-triazole (a closely related analogue) has been accomplished using static bomb combustion calorimetry. researchgate.net From this, the standard enthalpy of formation for the gaseous state was also evaluated. researchgate.net Such experimental values serve as a benchmark for computational methods. Quantum chemical methods, such as density functional theory (DFT), are frequently employed to calculate the enthalpies of formation of these types of compounds. researchgate.net For instance, calculations on N-substituted imidazoles have shown good agreement between theoretical values obtained through methods like G2(MP2) and B3LYP and experimental data. acs.org

Table 1: Comparison of Enthalpies of Formation for Related Azole Compounds

Compound State Experimental ΔfH° (kJ/mol) Theoretical ΔfH° (kJ/mol)
1-Methylimidazole Gas Value not specified Value not specified
1-Ethylimidazole (B1293685) Gas Value not specified Value not specified
1-Benzylimidazole Gas Value not specified Value not specified
1-Phenylimidazole (B1212854) Gas Value not specified Value not specified
2-Methyl-4-nitro-1,2,3-triazole Crystalline Value not specified Value not specified

Enthalpies of Sublimation and Vaporization

The enthalpy of sublimation (ΔsubH) and enthalpy of vaporization (ΔvapH) are crucial for understanding the phase transition behavior of a compound and for deriving the gas-phase enthalpy of formation from the condensed-phase value.

For the analogous compound 1-ethyl-4-nitro-1,2,3-triazole, the enthalpy of sublimation has been determined experimentally using the Knudsen effusion method, which measures the saturated vapor pressure over a range of temperatures. researchgate.netresearchgate.net This technique is a standard for compounds with low volatility.

For a simpler related compound, 1-ethyl-1H-imidazole, the enthalpy of vaporization at standard conditions has been reported as 66.0 ± 3.9 kJ/mol. nist.govnist.gov This value, determined through calorimetry, provides a baseline for understanding the influence of the nitro group on the intermolecular forces and, consequently, on the enthalpy of vaporization. The nitro group is expected to significantly increase the enthalpy of vaporization due to its strong dipole moment and potential for intermolecular interactions.

Temperature Dependence of Heat Capacity and Phase Transition Parameters

The heat capacity (Cp) of a substance as a function of temperature is vital for thermodynamic calculations, such as determining changes in enthalpy and entropy over different temperature ranges. Studies on the thermodynamic properties of 1-ethyl-4-nitro-1,2,3-triazole have involved measuring the temperature dependence of its heat capacity from as low as 5 K up to 370 K using vacuum adiabatic calorimetry. researchgate.netresearchgate.net Such measurements allow for the precise determination of thermodynamic functions and the characterization of any phase transitions that may occur within that temperature range. researchgate.net

General methods for estimating the heat capacities of organic compounds in both liquid and solid phases have been developed and refined over the years. nih.govaip.org These methods often rely on group additivity principles or more complex models that account for molecular structure and temperature dependencies. nih.gov While specific experimental data for this compound is not present in the searched literature, these established methodologies could be applied for its theoretical prediction.

In Silico Methodologies for Intermolecular Interaction Prediction

In silico methods are indispensable for modern drug discovery and materials science, enabling the prediction of molecular interactions and pharmacokinetic properties before synthesis and experimental testing.

Advanced Molecular Docking Protocols for Ligand-Target Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For nitroimidazole derivatives, which are often investigated for their therapeutic potential, docking studies are crucial for understanding their mechanism of action. nih.govresearchgate.net

Advanced molecular docking protocols for systems involving nitroimidazole derivatives typically involve several key steps:

Receptor and Ligand Preparation: The three-dimensional structure of the target protein (receptor) is obtained from crystallographic data, and any existing ligands or water molecules may be removed. nih.gov The ligand, in this case, this compound, is constructed and optimized for its geometry and charge distribution.

Docking Simulation: Software such as PatchDock is utilized to perform the docking calculations. researchgate.netinnovareacademics.in These programs explore a wide range of possible conformations and orientations of the ligand within the active site of the receptor.

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The interactions, such as hydrophobic contacts and hydrogen bonds between the ligand and the amino acid residues of the target protein, are then analyzed to understand the basis of the binding. clinmedjournals.org

Studies on related nitroimidazole compounds have successfully used these protocols to identify potential biological targets and elucidate binding modes. clinmedjournals.orgresearchgate.net

Predictive Modeling of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of in silico drug design. These predictions help to identify compounds with favorable pharmacokinetic profiles early in the development process.

For imidazole derivatives, computational tools are used to predict various ADME parameters. researchgate.netinnovareacademics.in These analyses often start with an evaluation of "drug-likeness" based on rules such as Lipinski's rule of five. researchgate.netinnovareacademics.in This rule assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Further computational modeling can predict properties such as:

Aqueous Solubility: Affects absorption and formulation.

Blood-Brain Barrier Permeability: Important for drugs targeting the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions. For example, ADME analysis of a set of imidazole derivatives predicted that only 1-phenylimidazole would have an inhibitory effect on the CYP1A2 isozyme. researchgate.netinnovareacademics.in

Human Intestinal Absorption: A key parameter for oral bioavailability.

While specific ADME predictions for this compound were not found, the methodologies are well-established and routinely applied to novel nitroimidazole compounds in drug discovery research. grafiati.com

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
1-ethyl-4-nitro-1,2,3-triazole
1-Methylimidazole
1-Ethylimidazole
1-Benzylimidazole
1-Phenylimidazole
2-Methyl-4-nitro-1,2,3-triazole
Pyrazole

Electrochemical Characterization and Redox Mechanisms of 1 Ethyl 4 Nitro 1h Imidazole

Voltammetric Studies of the Nitro Group Reduction Process

Voltammetric techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox processes of nitroimidazoles. uchile.cl These methods allow for the characterization of the initial electron transfer steps, the stability of the generated intermediates, and the influence of the chemical environment on the reduction pathway. uchile.clnih.gov

The reduction mechanism of the nitro group in nitroimidazoles is highly dependent on the solvent system and its proton availability. uchile.clresearchgate.net

Aqueous Media: In aqueous solutions across a wide pH range (e.g., 2-12), nitroimidazoles typically exhibit a single, irreversible voltammetric peak. uchile.cl This peak corresponds to a complex, multi-electron process involving the transfer of four electrons and four protons, which reduces the nitro group directly to a hydroxylamine (B1172632) derivative. uchile.clresearchgate.net The study of the initial one-electron reduction product, the nitro radical anion, is generally not possible in purely aqueous media due to its rapid subsequent reactions.

Nonaqueous (Aprotic) Media: In aprotic solvents like dimethylformamide (DMF), the reduction mechanism is simplified. uchile.clnih.gov The first step is a one-electron transfer to the nitro group, which forms a nitro radical anion (R-NO₂•⁻). uchile.cl This process is often electrochemically reversible, as observed in the cyclic voltammograms of various nitroimidazoles, which show a corresponding anodic peak upon reversal of the potential scan. uchile.cluchile.cl This reversible couple allows for the direct study of the formation and stability of the key nitro radical anion intermediate. uchile.cl

Mixed Media: In mixed media, such as ethanol/water or DMF/water mixtures, the electrochemical behavior is intermediate between that of aqueous and nonaqueous systems. uchile.clresearchgate.net It is often possible to observe the reversible one-electron reduction to the nitro radical anion, but its stability is influenced by the pH and the nature of the organic cosolvent. uchile.cl The presence of protons facilitates a disproportionation reaction of the radical anion. uchile.cl

For 1-ethyl-4-nitro-1H-imidazole, it is anticipated that its behavior would follow these general patterns, exhibiting a four-electron reduction in water and a reversible one-electron reduction in aprotic solvents like DMF.

Cyclic voltammetry provides key quantitative parameters for understanding redox events. The cathodic peak potential (Epc) indicates the potential at which the nitro group is reduced, while the anodic peak potential (Epa) shows the potential for the re-oxidation of the generated radical anion. nih.gov The half-wave potential (E₁/₂), often approximated by the average of Epc and Epa, reflects the thermodynamic ease of the reduction. A more positive reduction potential signifies that the compound is easier to reduce. nih.gov

The ratio of the anodic peak current (Ipa) to the cathodic peak current (Ipc) is a direct indicator of the stability of the nitro radical anion on the timescale of the CV experiment. nih.gov A ratio of Ipa/Ipc = 1 suggests that the radical anion is stable and does not undergo subsequent chemical reactions during the scan. A ratio less than one indicates that the radical is unstable and is consumed by follow-up reactions. nih.gov

Table 1: Representative Electrochemical Data for Nitroimidazole Derivatives in Aprotic Media

CompoundPeak Potential (Eₚ) vs. SCECurrent Ratio (Iₚₐ/Iₚ꜀)Stability of Nitro Radical Anion
PA-824-0.79 V~0.1Low
Metronidazole-0.99 V~1.0High
1-methyl-4-nitro-2-hydroxymethylimidazoleNot specified< 1 (decays via dimerization)Moderate
5-Bromo-PA-824-0.63 VNot stableLow
5-Chloro-PA-824-0.64 VNot stableLow

This table presents data compiled from studies on various nitroimidazole compounds to illustrate typical electrochemical parameters. uchile.clnih.gov The specific values for this compound would require direct experimental measurement.

Cyclic Voltammetry (CV) in Diverse Solvent Systems (Aqueous, Nonaqueous, Mixed Media)

Stability and Formation Kinetics of Nitro Radical Anion Intermediates

In aprotic media, an unstable nitro radical anion may decay through dimerization. uchile.cl For instance, the radical anion of 1-methyl-4-nitro-2-hydroxymethylimidazole was found to decay via a second-order dimerization reaction with a rate constant (k₂) of 1460 ± 110 M⁻¹ s⁻¹. uchile.clresearchgate.net In protic or mixed media, the dominant decay pathway is often a disproportionation reaction, where two radical anions react, with one being reduced and the other oxidized back to the parent nitro compound. uchile.cl

The stability of the nitro radical anion of this compound can be inferred from the behavior of related compounds. Studies on 1-methyl-4-nitroimidazole (B145534) derivatives show that substitution at the N-1 position generally leads to a more stable radical anion compared to the unsubstituted (N-H) analogue. researchgate.net This is because the N-H proton in unsubstituted nitroimidazoles can act as a proton source in a "father-son" type reaction, leading to rapid quenching of the radical. uchile.cl The presence of the ethyl group at N-1 in this compound would prevent this intramolecular protonation, likely resulting in a relatively stable nitro radical anion in aprotic media.

Electrochemical Probing of Substituent Effects on Redox Potentials of Nitroimidazoles

The redox potential of nitroimidazoles is highly sensitive to the nature and position of substituents on the imidazole (B134444) ring. nih.gov These effects can be rationalized by considering the electron-donating or electron-withdrawing character of the substituent groups.

Effect of N-1 Substitution: Alkylation at the N-1 position, such as with a methyl or ethyl group, generally makes the nitroimidazole easier to reduce compared to the corresponding N-H compound. researchgate.net This is a critical factor for this compound.

Effect of C-4 vs. C-5 Nitro Position: The position of the nitro group itself is a major determinant of the redox potential. While extensive data exists for 2- and 5-nitroimidazoles, studies on 4-nitroimidazoles are less common. uchile.cl However, research comparing different isomers suggests that 5-nitroimidazoles are generally easier to reduce than 4-nitroimidazoles. uchile.cl

Effect of Other Substituents: The addition of electron-withdrawing groups (e.g., chloro, bromo, cyano) to the imidazole or an attached phenyl ring makes the compound easier to reduce, resulting in a more positive redox potential. nih.govnih.gov Conversely, electron-donating groups hinder the reduction, shifting the potential to more negative values. nih.gov The ethyl group on this compound is weakly electron-donating.

The Hammett relationship is often used to quantify these substituent effects, correlating the half-wave potential (E₁/₂) with the Hammett substituent constant (σ). nih.govacs.org A positive slope in a plot of E₁/₂ versus σ indicates that the reduction is facilitated by electron-withdrawing groups.

Table 2: Influence of Substituents on the Half-Wave Reduction Potential (E₁/₂) of 5-Nitroimidazole Derivatives

Substituent at C-2 PositionE₁/₂ (mV) vs. Mz*Character of Substituent
Phenyl+30 to +50 mVWeakly withdrawing/conjugating
p-Chlorophenyl+55 to +90 mVElectron-withdrawing
p-Bromophenyl+55 to +90 mVElectron-withdrawing
Trimethylphenyl+30 to +50 mVElectron-donating/Steric effects

*Metronidazole (Mz) is used as a reference compound. A more positive value indicates the compound is easier to reduce. Data is illustrative of general trends. nih.gov

Correlation between Experimental Electrochemical Data and Theoretical Calculations

Theoretical quantum chemical calculations, particularly using Density Functional Theory (DFT), serve as a valuable complement to experimental electrochemical data. thieme-connect.comresearchgate.net These calculations can predict redox potentials, rationalize substituent effects, and provide insights into the electronic structure of the molecules and their radical anions. researchgate.netacs.org

A common approach is to correlate the experimental half-wave potential (E₁/₂) with the calculated energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netacs.org Since the reduction involves the addition of an electron to the LUMO, a linear relationship is expected: compounds with lower LUMO energies are easier to reduce and thus have more positive redox potentials. acs.org

Theoretical models can also be used to understand the stability of radical intermediates and the mechanisms of their decay. thieme-connect.comsciforum.net For instance, calculations can help visualize the spin density distribution in the nitro radical anion, identifying the atoms that bear the highest degree of unpaired electron character.

However, accurately calculating redox potentials in solution, especially for complex heterocyclic systems like nitroimidazoles, can be challenging. tandfonline.com The strong proton-accepting nature of the imidazole nitrogen atoms can complicate calculations, sometimes requiring the inclusion of explicit solvent molecules in the theoretical model to achieve good agreement with experimental results. researchgate.nettandfonline.com For this compound, while specific theoretical studies were not found, this correlative approach remains the standard for validating experimental findings and deepening the understanding of its redox chemistry.

Advanced Materials Science Applications and Non Biological Functionalization

Role of 1-Ethyl-4-nitro-1H-imidazole as a Versatile Synthetic Intermediate in Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex chemical structures. The regioselective synthesis of 1-alkyl-4-nitro-1H-imidazoles, including the ethyl derivative, can be achieved with high precision. researchgate.netderpharmachemica.com Research has demonstrated that the alkylation of 4-nitroimidazole (B12731) is sensitive to reaction conditions, with optimal yields obtained when the reaction is heated to 60°C in acetonitrile (B52724) using potassium carbonate (K2CO3) as a base. derpharmachemica.com These synthesis protocols highlight the compound's role as a foundational building block. researchgate.netderpharmachemica.com

The nitroimidazole scaffold is a key component in the construction of a variety of heterocyclic systems. For instance, derivatives like 1-ethyl-2-methyl-4-nitro-1H-imidazole-5-carbonyl chloride serve as starting materials for creating fused heterocyclic structures such as 4H-imidazo[4,5-c]isoxazoles. semanticscholar.orgresearchgate.net Furthermore, the core structure is integral to synthesizing more elaborate molecules, including piperazinyl-4-nitroimidazole derivatives, which have been investigated for their potential biological activities. nih.gov The versatility of the imidazole (B134444) ring allows it to be a key structural motif in a diverse range of functional molecules. rsc.org

Integration into Functional Materials Systems

The application of nitroimidazole derivatives is not confined to the biological field; it also extends into the electronic domain and the development of new classes of materials. derpharmachemica.com The unique properties conferred by the nitro group on the imidazole ring are central to their function in these advanced applications.

Imidazole derivatives are emerging as a significant class of compounds in the field of optoelectronics, particularly as components in dye-sensitized solar cells (DSSCs). rsc.org Organic dyes used in DSSCs often follow a donor-π-acceptor (D-π-A) architecture, and the amphoteric nature of the imidazole motif allows it to function as a donor, acceptor, or part of the π-bridge. researchgate.netechemcom.com The incorporation of an electron-withdrawing nitro group, as seen in this compound, is a key strategy in designing the acceptor part of these dyes. researchgate.net

While specific performance data for this compound in DSSCs is not extensively documented, research on related imidazole derivatives demonstrates their potential. For example, a study on various imidazole-based dyes showed a range of power conversion efficiencies (PCE), highlighting how different substituents on the imidazole ring affect performance. uokerbala.edu.iq The dye PP3, which features an alkyl chain substitution, achieved the highest PCE of 2.01%, while the PP2 dye with a nitrobenzene (B124822) substituent showed the lowest energy gap. uokerbala.edu.iq

Table 1: Performance of Imidazole-Based Dyes in DSSCs uokerbala.edu.iq This table is illustrative of the performance of imidazole derivatives in DSSCs and is based on data for related compounds, not this compound itself.

Dye ID Jsc (mA cm⁻²) Voc (mV) FF (%) PCE (%)
PP2 1.59 0.080 61.6 0.96
PP3 3.75 0.73 73.9 2.01

Jsc: Short-circuit current density, Voc: Open-circuit voltage, FF: Fill factor, PCE: Power conversion efficiency.

The electronic properties of nitroimidazoles make them candidates for exploration in novel functional materials. derpharmachemica.com Significant research has been conducted on nitroimidazole-based energetic materials, where the decomposition mechanisms are closely tied to their electronic structure. acs.orgaip.org Studies show that upon electronic excitation, these molecules can undergo a nitro-nitrite isomerization, leading to the production of nitric oxide (NO). acs.orgaip.org This fundamental understanding of their stability and electronic behavior is crucial for designing new functional materials. colostate.edu

The electronic and spectroscopic properties of 2-nitroimidazole (B3424786) derivatives have been investigated using computational chemistry methods, providing insight into their molecular structure and potential applications. mdpi.com The nitro group has a profound impact on the electronic landscape of the molecule, which is a critical factor for its use in developing materials such as specialized dyes and pigments. evitachem.com

Applications in Dye Sensitized Solar Cells (DSSCs) and Other Optoelectronic Materials

Corrosion Inhibition Studies: Mechanistic Understanding and Efficiency Evaluations

Nitroimidazole derivatives have proven to be effective corrosion inhibitors for various metals, including mild steel and copper, in acidic environments. researchgate.netjmaterenvironsci.comsaudijournals.com The mechanism of inhibition is primarily based on the adsorption of the organic molecules onto the metal surface. acs.orgmdpi.com This process is facilitated by the presence of heteroatoms (nitrogen) with lone pair electrons and the π-electrons of the aromatic imidazole ring, which can form a protective film that blocks the active sites for corrosion. acs.orgmdpi.com Organic compounds containing nitro groups are known to adhere to metal substrates and prevent corrosion. rsc.org

The adsorption can be classified as chemisorption, involving electron donation and acceptance between the inhibitor and the metal. researchgate.netjmaterenvironsci.com Computational studies on imidazole suggest that the protective mechanism can also involve the dissociation of the inhibitor on the metal surface. bohrium.com The effectiveness of these inhibitors increases with concentration, leading to a decrease in the corrosion current density. acs.org Studies on various nitroimidazole compounds have demonstrated high inhibition efficiencies. For example, certain derivatives have achieved efficiencies of up to 98.11% for copper in an acid medium. jmaterenvironsci.com Expired nitroimidazole-based drugs have also been repurposed as effective corrosion inhibitors, showcasing their robust chemical nature. researchgate.net

Table 2: Corrosion Inhibition Efficiency of Various Nitroimidazole Derivatives This table presents data for related nitroimidazole compounds to illustrate their performance as corrosion inhibitors.

Inhibitor Compound Metal Corrosive Medium Max. Inhibition Efficiency (%) Reference
Tinidazole Mild Steel 1M HCl 90 saudijournals.com
Ornidazole Mild Steel 1M HCl >90 (Implied) researchgate.net
Metronidazole Mild Steel 1M HCl <90 (Implied) researchgate.net
CYNP* Copper 2M H₃PO₄ 98.11 jmaterenvironsci.com
DNP** Copper 2M H₃PO₄ <98.11 jmaterenvironsci.com
BNP*** Copper 2M H₃PO₄ <98.11 jmaterenvironsci.com

CYNP: 2-(2-(3-cyanobenzylidene)hydrazinyl)-3-nitroimidazo[1,2-a]pyridine **DNP: 2-(2-(2,4-dichlorobenzylidene)hydrazinyl)-3-nitroimidazo[1,2-a]pyridine ***BNP: 2-(2-(3-bromobenzylidene)hydrazinyl)-3-nitroimidazo[1,2-a]pyridine

Future Research Directions and Emerging Methodologies

Development of Sustainable and Green Synthetic Methodologies for Nitroimidazoles

The chemical industry is increasingly embracing the principles of green chemistry to minimize environmental impact and enhance safety. The synthesis of nitroimidazoles is a key area where these principles are being applied.

Conventional methods for synthesizing nitroimidazoles often rely on harsh reagents and produce significant waste. For instance, the N-methylation of 4-nitroimidazole (B12731) has traditionally used toxic methylating agents like dimethyl sulfate (B86663) and methyl iodide. acs.orgunibo.it A greener alternative has been developed that employs methanol (B129727) as the methylating agent with p-toluenesulfonic acid as a catalyst. acs.orgunibo.it This method is not only more environmentally friendly, with water and ammonia (B1221849) as the only byproducts, but also offers simpler reaction conditions and is more cost-effective. acs.orgunibo.it

Another promising green approach involves the use of oxone as an oxidant in water for the synthesis of 2-nitroimidazole (B3424786) from 2-aminoimidazole. mdpi.com Additionally, research into solvent-free, microwave-assisted synthesis has shown potential for producing 4,5-disubstituted imidazoles efficiently. organic-chemistry.org The use of nitrogen pentoxide as a "green" nitrating agent is also being explored to reduce the consumption of concentrated nitric acid, lower reaction temperatures, and decrease acidic waste. google.com

The development of porous organic polymers (POPs) through green synthesis methods is another innovative strategy. nih.gov These materials can be used for the enrichment of nitroimidazoles from environmental samples, aiding in monitoring and remediation efforts. nih.gov

High-Throughput Screening and Combinatorial Approaches in Derivatization

The discovery of new nitroimidazole derivatives with enhanced properties is being accelerated by high-throughput screening (HTS) and combinatorial chemistry. These techniques allow for the rapid synthesis and evaluation of large libraries of compounds.

HTS has been successfully employed to identify novel nitroimidazole derivatives with specific biological activities. For example, a cell-based assay using a reporter gene was used to screen for compounds that inhibit osteoclastogenesis, leading to the identification of a 4-nitroimidazole derivative that selectively blocks a key signaling pathway. nih.gov Fluorimetric microassays have also been developed for the high-throughput screening of the anti-trichomonas activity of nitroimidazole derivatives. researchgate.net

Combinatorial chemistry facilitates the creation of diverse molecular libraries by systematically combining different building blocks. This approach has been used to generate libraries of nitroimidazole derivatives for various applications. google.com The synthesis of dual-targeted conjugates, such as rifamycin-nitroimidazole compounds, demonstrates the power of combining different pharmacophores to create molecules with novel activity profiles. acs.org

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring and In-Situ Analysis

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques are providing unprecedented insights into the formation of nitroimidazoles in real-time.

In-situ Raman spectroscopy has emerged as a powerful tool for monitoring the N-alkylation of imidazoles. researchgate.net This non-invasive technique allows researchers to follow the reaction progress in real-time, helping to control the degree of alkylation and prevent the formation of undesired byproducts. researchgate.net Vibrational spectroscopies, in general, provide detailed information about the chemical structures of reactants, intermediates, and products as the reaction occurs. researchgate.net

Other spectroscopic methods, such as UV/Visible and fluorescence spectroscopy, are also being utilized for real-time monitoring of bioprocesses involving these compounds. mdpi.com The development of novel optofluidic lab-on-a-chip technologies enables safer, more efficient synthesis with in-process monitoring for maximizing yields. acs.org Furthermore, in-situ radiolysis electron spin resonance (ESR) studies have been used to investigate the radical anions of substituted nitroimidazoles, providing insights into their reaction mechanisms at a fundamental level. rsc.org

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of novel compounds with desired characteristics.

Computational approaches, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, are being used to understand the relationship between the structure of nitroimidazole derivatives and their biological activity. rsc.org These models can predict the activity of new compounds before they are synthesized, saving time and resources. rsc.org

AI and ML models are also being developed to predict various pharmacokinetic and toxicological (ADMET) properties of small molecules. mdpi.comgreenstonebio.com These predictive tools can help in the early stages of drug discovery to identify candidates with favorable profiles. For instance, ML algorithms can be trained on large datasets to predict the potential for drug-induced kidney injury. mdpi.com The integration of physicochemical properties and off-target interaction data can significantly improve the accuracy of these predictions. mdpi.com

The use of AI in generating novel molecular structures with desired properties is another exciting frontier. mdpi.com These generative models, combined with predictive ADMET tools, can accelerate the design-build-test-learn cycle in chemical and pharmaceutical research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-ethyl-4-nitro-1H-imidazole, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves nitration of 1-ethyl-1H-imidazole derivatives under controlled conditions. For example, ethyl 4-nitro-1H-imidazole-5-carboxylate analogs are synthesized via electrophilic aromatic nitration using nitric acid in sulfuric acid at 0–5°C to minimize side reactions . Optimization includes solvent selection (e.g., acetic acid for regioselectivity), stoichiometric control of nitrating agents, and monitoring via thin-layer chromatography (TLC). Post-synthesis purification employs column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H} and 13C^{13} \text{C} NMR (e.g., in CDCl3_3) confirm substituent positions and purity. For example, nitro group deshielding effects shift aromatic protons downfield .
  • Infrared (IR) Spectroscopy : Peaks at ~1520 cm1^{-1} (asymmetric NO2_2 stretch) and ~1350 cm1^{-1} (symmetric NO2_2 stretch) validate nitration .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (e.g., 254 nm) assess purity (>95% threshold for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from assay variability or structural analogs. Use a tiered approach:

  • Dose-Response Curves : Validate IC50_{50} values across multiple replicates (e.g., EGFR inhibition assays in ).
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups like -NO2_2 vs. -CF3_3) using molecular docking (AutoDock Vina) to quantify binding affinities .
  • Meta-Analysis : Cross-reference datasets from crystallography (e.g., SHELX-refined structures ) and computational models to identify outliers .

Q. What computational strategies are recommended for analyzing the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Employ hybrid functionals (e.g., B3LYP ) with basis sets (6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites.
  • Solvent Effects : Use the Polarizable Continuum Model (PCM) to simulate aqueous or DMSO environments .
  • Thermochemical Accuracy : Validate computed atomization energies against experimental data (average deviation <2.4 kcal/mol, as in ) .

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular design?

  • Methodological Answer :

  • Graph Set Analysis : Apply Etter’s rules (e.g., R22_2^2(8) motifs) to classify hydrogen bonds in X-ray structures .
  • SHELX Refinement : Use SHELXL for high-resolution crystallography to resolve disorder and thermal motion artifacts .
  • Crystal Engineering : Modify substituents (e.g., ethyl vs. methyl groups) to alter packing motifs (e.g., π-π stacking vs. hydrogen-bonded chains) .

Data Validation and Reproducibility

Q. What protocols ensure reproducibility in crystallographic studies of this compound derivatives?

  • Methodological Answer :

  • Structure Validation : Use checkCIF/PLATON to flag ADPs (Atomic Displacement Parameters) and R-factor discrepancies .
  • Twinned Data : For challenging crystals (e.g., high Z′ structures), apply SHELXD for dual-space solution methods .
  • Deposition : Archive CIF files in the Cambridge Structural Database (CSD) with full experimental details (temperature, radiation source) .

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Feasible Synthetic Routes

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1-ethyl-4-nitro-1H-imidazole
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.